molecular formula C20H24N2OS B4677361 4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide

4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide

Cat. No. B4677361
M. Wt: 340.5 g/mol
InChI Key: GSURFDKERSNWST-UHFFFAOYSA-N
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Description

4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also referred to as BTMP or benzylpiperazine-thioether.

Mechanism of Action

The mechanism of action of 4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide involves the inhibition of the reuptake of serotonin and dopamine. By inhibiting the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide have been studied in animal models. The compound has been shown to increase locomotor activity and induce hyperthermia in rats. It has also been shown to have anxiogenic effects in mice.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide is its high affinity for the serotonin and dopamine transporters, which makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, one of the limitations of the compound is its potential for abuse, which makes it a controlled substance.

Future Directions

There are several future directions for the study of 4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide. One direction is the development of more selective and potent analogs of the compound that can be used as therapeutic agents for the treatment of various neuropsychiatric disorders. Another direction is the study of the compound's effects on other neurotransmitter systems, such as the noradrenaline and histamine systems. Additionally, the compound's potential for abuse and its effects on addiction and dependence need to be further studied.

Scientific Research Applications

4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has been shown to have an affinity for the serotonin transporter and the dopamine transporter, which are involved in the regulation of mood and behavior.

properties

IUPAC Name

4-benzyl-N-(3-methylsulfanylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-24-19-9-5-8-18(15-19)21-20(23)22-12-10-17(11-13-22)14-16-6-3-2-4-7-16/h2-9,15,17H,10-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSURFDKERSNWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)N2CCC(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-[3-(methylsulfanyl)phenyl]piperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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